molecular formula C17H14N2O4S B11364519 Ethyl 4-({[5-(thiophen-2-yl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate

Ethyl 4-({[5-(thiophen-2-yl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate

Cat. No.: B11364519
M. Wt: 342.4 g/mol
InChI Key: AILCDKOYJIBNIP-UHFFFAOYSA-N
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Description

ETHYL 4-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE is a complex organic compound that features a thiophene ring, an oxazole ring, and a benzoate ester. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of heterocyclic rings in its structure contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The oxazole ring can be synthesized via the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide . The final step involves the coupling of the thiophene and oxazole rings with the benzoate ester under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE undergoes various chemical reactions including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives, which can further be utilized in various chemical syntheses.

Scientific Research Applications

ETHYL 4-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE involves its interaction with various molecular targets. The thiophene and oxazole rings can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit specific kinases or interact with DNA, leading to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE is unique due to the combination of thiophene and oxazole rings, which imparts a distinct set of chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C17H14N2O4S

Molecular Weight

342.4 g/mol

IUPAC Name

ethyl 4-[(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)amino]benzoate

InChI

InChI=1S/C17H14N2O4S/c1-2-22-17(21)11-5-7-12(8-6-11)18-16(20)13-10-14(23-19-13)15-4-3-9-24-15/h3-10H,2H2,1H3,(H,18,20)

InChI Key

AILCDKOYJIBNIP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CS3

Origin of Product

United States

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